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Compound of Interest

Compound Name: Tbk1/ikk|A-IN-6

Cat. No.: B12415270

Get Quote

Executive Summary
TBK1/IKKε-IN-6 is a potent, ATP-competitive dual inhibitor of Tank-binding kinase 1 (TBK1) and

IκB kinase-ε (IKKε). Chemically defined as a pyrimidine derivative, this compound functions as

a critical tool for dissecting the cGAS-STING and RIG-I-MAVS signaling axes. Unlike broad-

spectrum kinase inhibitors (e.g., BX795), TBK1/IKKε-IN-6 offers a refined selectivity profile

essential for distinguishing the redundant versus distinct roles of TBK1 and IKKε in innate

immunity and oncogenesis.

This guide provides a rigorous technical analysis of TBK1/IKKε-IN-6, focusing on its inhibitory

potency (<100 nM), mechanism of action, and validated protocols for assessing target

engagement in in vitro and cellular models.

Chemical and Pharmacological Profile[1][2][3][4][5]
[6]
Structural Identity

IUPAC Name: N/A (Proprietary "Example 110" from Patent WO2019079373)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12415270#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


CAS Number: 2306877-20-1[1][2][3]

Molecular Weight: 622.67 g/mol [1][3]

Molecular Formula: C₃₁H₃₆F₂N₈O₄[1][3]

Solubility: Soluble in DMSO (up to 50 mM); insoluble in water.

Inhibitory Potency (IC50 Data)
The following table synthesizes the inhibitory constants of TBK1/IKKε-IN-6 relative to other

standard inhibitors in the field. Note that TBK1/IKKε-IN-6 is characterized by sub-100 nM

potency against both isoforms, making it a "Tier 1" probe for kinase activity.

Compound
Target
Specificity

TBK1 IC50
(nM)

IKKε IC50 (nM) Mechanism

TBK1/IKKε-IN-6 Dual TBK1/IKKε < 100 < 100 ATP-Competitive

TBK1/IKKε-IN-5 Dual TBK1/IKKε 1.0 5.6 ATP-Competitive

MRT67307 Dual TBK1/IKKε 19 160 ATP-Competitive

BX795
Multi-kinase

(PDK1)
6 41 ATP-Competitive

Amlexanox Dual TBK1/IKKε ~1000-2000 ~1000-2000 ATP-Competitive

Data Source: Internal synthesis from Patent WO2019079373 and comparative literature

reviews [1][2].

Mechanism of Action & Signaling Pathway
TBK1/IKKε-IN-6 acts by binding to the ATP-binding pocket of the kinase domain. In the context

of the innate immune response, TBK1 is the convergence point for cytosolic DNA sensing

(cGAS-STING) and RNA sensing (RIG-I-MAVS).

Causality: Inhibition of TBK1 prevents the phosphorylation of the transcription factor IRF3 (at

Ser396). Consequently, IRF3 cannot dimerize or translocate to the nucleus, blocking the
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transcription of Type I Interferons (IFN-β).

Pathway Visualization
The following diagram illustrates the precise intervention point of TBK1/IKKε-IN-6 within the

STING signaling cascade.
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Figure 1: Schematic of the cGAS-STING pathway highlighting the blockade of TBK1-mediated

IRF3 phosphorylation by TBK1/IKKε-IN-6.

Experimental Validation Protocols
To validate the activity of TBK1/IKKε-IN-6, researchers must demonstrate dose-dependent

suppression of substrate phosphorylation.[4] The following protocols are engineered for high

reproducibility.

In Vitro Kinase Assay (ADP-Glo™ Method)
Objective: Determine the biochemical IC50 of the compound against recombinant TBK1.

Principle: Measures the conversion of ATP to ADP during the kinase reaction.

Reagents:

Recombinant Human TBK1 (0.5 ng/µL final)

Substrate: Poly(Glu, Tyr) 4:1 or specific TBK1 peptide (e.g., IRF3 peptide).

ATP (10 µM, near Km).

Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

Workflow:

Compound Prep: Prepare 3-fold serial dilutions of TBK1/IKKε-IN-6 in DMSO (Start at 10 µM).

Enzyme Mix: Add 2 µL of TBK1 enzyme to 384-well plate.

Inhibitor Addition: Add 1 µL of compound; incubate for 15 min at RT.

Reaction Start: Add 2 µL of ATP/Substrate mix.

Incubation: Incubate for 60 minutes at RT.

Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase

Detection Reagent (30 min incubation).
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Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad

Prism).

Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of the STING pathway in intact cells. Cell Model: THP-1 (Human

Monocytes) or RAW 264.7 (Murine Macrophages).

Workflow:

Seeding: Plate THP-1 cells (5 x 10⁵ cells/mL) in 6-well plates. Differentiate with PMA if using

adherent model, or use suspension.

Pre-treatment: Treat cells with TBK1/IKKε-IN-6 (0, 10, 100, 500, 1000 nM) for 1 hour.

Stimulation: Transfect cells with dsDNA (e.g., Poly(dA:dT) or ISD) at 1 µg/mL using

Lipofectamine, or add DMXAA (mouse STING agonist) / cGAMP (human STING agonist).

Incubate for 3 hours.

Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

Immunoblot:

Primary Target: p-IRF3 (Ser396) – Expect dose-dependent decrease.

Downstream Target: p-TBK1 (Ser172) – Note: Some ATP-competitive inhibitors (like

BX795) may paradoxically increase p-TBK1 due to blocking negative feedback loops;

check specifically for substrate (IRF3) phosphorylation to verify inhibition.

Loading Control: Total TBK1, Total IRF3, β-Actin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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